6-Chloropyrazin-2-ol
Description
Significance of Pyrazine (B50134) Scaffolds in Organic Synthesis
Pyrazine scaffolds, the core structure of 6-Chloropyrazin-2-ol, are of significant interest in organic and medicinal chemistry. rsc.orgarkat-usa.org These nitrogen-containing heterocyclic motifs are found in a wide array of both naturally occurring and synthetic molecules. arkat-usa.org The presence of two nitrogen atoms within the six-membered ring gives pyrazine derivatives unique electronic properties and the capacity to engage in diverse chemical interactions. rsc.org This versatility allows for structural modifications that can fine-tune the biological activity of the resulting compounds. rsc.org Consequently, pyrazine scaffolds serve as a foundational framework for the development of new chemical entities, particularly in the life science industries. worktribe.comfigshare.com
Role of Halogenated Pyrazines as Synthetic Intermediates
Halogenated pyrazines, a category to which this compound belongs, are particularly important as synthetic intermediates. The presence of a halogen atom, such as chlorine, on the pyrazine ring enhances the compound's electrophilic character. cymitquimica.com This makes the molecule susceptible to nucleophilic substitution reactions, a fundamental process in organic synthesis. cymitquimica.com
The strategic incorporation of halogens into the pyrazine ring allows chemists to introduce a variety of functional groups, leading to the creation of diverse molecular architectures. acs.org This capability is crucial in the development of new pharmaceuticals and other specialty chemicals. lookchem.com The reactivity of halogenated pyrazines has been harnessed to produce compounds with a range of biological activities, including antimicrobial and anticancer properties. rsc.org
Contextualization of this compound within Pyrazine Chemistry
Within the broader field of pyrazine chemistry, this compound serves as a specific and useful building block. Its structure combines the reactive potential of a halogenated pyrazine with the properties imparted by a hydroxyl group. The hydroxyl group provides a site for further chemical modification and influences the compound's polarity and solubility. cymitquimica.com
The dual functionality of this compound, with its chloro and hydroxyl substituents, allows for a range of synthetic transformations. For instance, the chlorine atom can be displaced by various nucleophiles, while the hydroxyl group can undergo reactions typical of alcohols. This makes it a versatile starting material for constructing more complex pyrazine-based molecules with potential applications in medicinal chemistry and materials science. cymitquimica.comrsc.org
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 4925-61-5 | ambeed.comtcichemicals.com |
| Molecular Formula | C4H3ClN2O | ambeed.comangenechemical.com |
| Molecular Weight | 130.53 g/mol | ambeed.com |
| Appearance | White to Almost white powder to crystal | tcichemicals.com |
| Melting Point | 220 °C (decomposes) | tcichemicals.com |
| Purity | >98.0% (GC) | tcichemicals.com |
| InChI Key | SKZXVUPFUHQWKS-UHFFFAOYSA-N | ambeed.com |
| SMILES Code | ClC1=CN=CC(=N1)O | ambeed.combldpharm.com |
Research Applications and Findings
Research has demonstrated the utility of this compound and its derivatives in various synthetic pathways. For example, it can be used as a precursor in the synthesis of substituted pyrazines by reacting it with different reagents to modify its functional groups. One study detailed the synthesis of 6-methoxypyrazine-2-carboxylic acid hydrazide starting from 6-chloropyrazine-2-carbonitrile, a related compound. clockss.org This highlights the potential of the chloropyrazine scaffold in creating new molecules with desired functionalities.
Furthermore, the reactivity of the chlorine atom in chloropyrazines is central to many synthetic strategies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed to introduce new carbon-carbon bonds at the chlorinated position of the pyrazine ring. arkat-usa.org This methodology allows for the construction of complex biaryl structures, which are common motifs in biologically active compounds.
Derivatives of this compound have been investigated for their biological potential. For instance, a series of N-(2-((6-substituted pyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives were synthesized using a pyrazine-based intermediate, demonstrating the role of chloropyrazines in generating novel compounds for biological screening. rsc.org These studies underscore the importance of this compound as a foundational molecule in the exploration of new chemical space for potential therapeutic agents. rsc.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-6-2-4(8)7-3/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZXVUPFUHQWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626867 | |
| Record name | 6-Chloropyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4925-61-5 | |
| Record name | 6-Chloropyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloropyrazin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 6 Chloropyrazin 2 Ol and Its Analogues
Direct Synthesis Approaches
Direct synthesis of the pyrazin-2-ol core, which exists in tautomeric equilibrium with pyrazin-2(1H)-one, can be achieved through the condensation of α-amino acid nitriles with dicarbonyl compounds. google.com For instance, the reaction of glycine (B1666218) nitrile with a glyoxal (B1671930) solution in the presence of a base like sodium hydroxide (B78521) can yield 2-hydroxypyrazine. google.com This foundational method can be adapted to produce substituted pyrazinols by using appropriately substituted starting materials. For example, using diacetyl instead of glyoxal results in the formation of 2-hydroxy-5,6-dimethylpyrazine. google.com
Another direct approach involves the condensation of 2-aminoacetohydroxamic acids with 1,2-diketones or α-oxoaldehydes to form pyrazin-2-ol 1-oxides, which are tautomers of 1-hydroxypyrazin-2(1H)-ones. thieme-connect.de This method often proceeds with high regioselectivity, particularly when unsymmetrical diketones are employed. thieme-connect.de
Indirect Synthetic Pathways via Precursors
Indirect methods, which involve the modification of a pre-formed pyrazine (B50134) ring, are widely used and offer versatility in introducing a variety of substituents.
Transformations from Pyrazin-2-ol Derivatives
The synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxamide, a compound related to 6-chloropyrazin-2-ol, has been described in a multi-step process starting from a pyrazin-2-ol derivative. nih.govgoogle.com This highlights the utility of pyrazin-2-ols as versatile precursors for further functionalization. While specific details on the direct transformation of a generic pyrazin-2-ol to this compound are not extensively detailed in the provided context, the chemical space around pyrazin-2-ols is rich with potential for such transformations, likely involving electrophilic chlorination.
Utility of 6-Chloropyrazine-2-carbonitrile as a Starting Material
6-Chloropyrazine-2-carbonitrile is a valuable and frequently used precursor for synthesizing derivatives of this compound. clockss.orgresearchgate.net For example, it can be converted to 6-methoxypyrazine-2-carboximidic acid methyl ester through a reaction with sodium methoxide (B1231860) in methanol. clockss.org Subsequent acidification leads to the formation of the corresponding methyl ester, which can then be transformed into other derivatives. clockss.org This pathway demonstrates the conversion of the nitrile group into other functionalities while retaining the chloro-substituent, which can later be hydrolyzed to the hydroxyl group or used in other coupling reactions.
The following table summarizes the transformation of 6-chloropyrazine-2-carbonitrile:
| Starting Material | Reagents | Intermediate Product | Reference |
| 6-Chloropyrazine-2-carbonitrile | 1. Sodium methoxide, Methanol2. Hydrochloric acid | Methyl 6-methoxypyrazine-2-carboxylate | clockss.org |
Derivatization from Dichloropyrazine Isomers
Dichloropyrazine isomers, particularly 2,6-dichloropyrazine (B21018), are common starting materials for the synthesis of this compound and its analogues. researchgate.netacs.orggoogle.comgoogle.com The differential reactivity of the two chlorine atoms allows for selective substitution.
One common strategy involves the nucleophilic substitution of one of the chlorine atoms. For instance, reaction of 2,6-dichloropyrazine with an alcohol in the presence of a base can lead to the formation of a 6-chloro-2-alkoxypyrazine derivative. researchgate.net Subsequent cleavage of the ether group would yield the desired this compound. A specific example is the reaction of N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide with 2,6-dichloropyrazine in the presence of potassium tert-butoxide to yield N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide. researchgate.net
Similarly, 2,3-dichloropyrazine (B116531) can be used as a starting material. Monosubstitution with benzyl (B1604629) alcohol can afford a benzyl-protected hydroxypyrazine intermediate, which can then be further functionalized. nih.gov
The table below illustrates the derivatization from dichloropyrazine isomers:
| Starting Material | Nucleophile/Reagent | Product | Reference |
| 2,6-Dichloropyrazine | N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide, Potassium tert-butoxide | N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide | researchgate.net |
| 2,6-Dichloropyrazine | 2-Phenylethanol, KOH, 18-crown-6 | 2-Chloro-6-(2-phenylethoxy)pyrazine | acs.org |
| 2,3-Dichloropyrazine | Benzyl alcohol | 2-(Benzyloxy)-3-chloropyrazine | nih.gov |
Catalytic Synthesis Protocols
Catalytic methods, particularly those employing palladium, have become indispensable for the synthesis of complex pyrazine derivatives.
Palladium-Catalyzed Amination Reactions
Palladium-catalyzed amination, or Buchwald-Hartwig amination, is a powerful tool for forming C-N bonds and is applicable to the synthesis of aminated derivatives of this compound. researchgate.netnih.gov These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.
A study on the synthesis of N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives utilized a palladium-catalyzed cross-coupling reaction to introduce various amine-containing substituents at the 6-position of the pyrazine ring. researchgate.net The intermediate, N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide, was reacted with a variety of amines in the presence of a BrettPhos Pd G3 catalyst. researchgate.net
Another example involves the Buchwald-Hartwig cross-coupling of an aniline (B41778) moiety with a protected chloropyrazine intermediate, followed by deprotection to yield a hydroxypyrazine analog. nih.gov
The following table provides examples of palladium-catalyzed amination reactions:
| Substrate | Amine | Catalyst System | Product | Reference |
| N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide | Various amines | BrettPhos Pd G3 | N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives | researchgate.net |
| 2-(Benzyloxy)-3-chloropyrazine | Aniline | Pd catalyst, ligand | 2-(Benzyloxy)-3-(phenylamino)pyrazine | nih.gov |
These catalytic methods offer a high degree of control and functional group tolerance, making them highly valuable for the synthesis of a diverse library of pyrazine derivatives.
Utilization of Cesium Carbonate in Specific Etherification Reactions
In the synthesis of this compound analogues, particularly through etherification, the choice of base is critical to ensure high yields and prevent side reactions. Cesium carbonate (Cs₂CO₃) has emerged as a highly effective and mild inorganic base for such transformations. researchgate.net It is a white, crystalline solid with high solubility in polar organic solvents like dimethylformamide (DMF) and ethanol, a property that distinguishes it from other common alkali carbonates like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃). wikipedia.org This enhanced solubility facilitates homogeneous reaction conditions, often leading to improved reaction rates and yields. researchgate.net
The efficacy of cesium carbonate in promoting O-alkylation and arylation reactions is well-documented. researchgate.netsigmaaldrich.com Its utility stems from its status as a soft base, which, combined with the large ionic radius of the cesium cation (Cs⁺), leads to a "naked" and more reactive carbonate anion in solution. researchgate.net This heightened reactivity allows for efficient deprotonation of hydroxyl groups, including those on heterocyclic systems, to form the corresponding alkoxide for subsequent nucleophilic substitution (Williamson ether synthesis). Research has shown that cesium carbonate is particularly effective for the carbonylation of alcohols and can be used in sensitive syntheses where a carefully balanced strong base is required. wikipedia.org While other reagents like Cr(VI) and Mn(VII) have been used for alcohol oxidation, they are often toxic; cesium carbonate provides a less hazardous alternative for certain transformations. wikipedia.org Its application also extends to various coupling reactions, including Suzuki, Heck, and Sonogashira syntheses. wikipedia.org
| Property | Cesium Carbonate (Cs₂CO₃) | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) |
|---|---|---|---|
| Basicity | Mild to Strong researchgate.net | Mild researchgate.net | Very Strong |
| Solubility (Organic Solvents) | High (e.g., DMF, ethanol) wikipedia.org | Low to Moderate | Insoluble (reacts) |
| Handling Safety | Relatively safe, non-flammable solid wikipedia.org | Safe, non-flammable solid | Pyrophoric, water-reactive |
| Primary Application | O- and N-alkylation, coupling reactions wikipedia.org | General purpose base | Strong, non-nucleophilic proton abstraction |
Modern Synthetic Techniques
Recent advancements in synthetic chemistry have provided powerful tools for the efficient and controlled synthesis of heterocyclic compounds like this compound and its derivatives. These modern techniques offer significant advantages over classical methods, including enhanced reaction rates, higher yields, and improved safety and environmental profiles.
Microwave-assisted organic synthesis has become a cornerstone of modern medicinal chemistry for its ability to dramatically accelerate chemical reactions. alliedacademies.org In the context of pyrazine chemistry, microwave irradiation has been successfully employed for the synthesis of various analogues, leading to significant rate enhancements and higher yields compared to conventional heating methods. alliedacademies.orgsciforum.net For instance, the cyclocondensation reaction to form (5-amino-3-aryl-1H-pyrazol-1-yl)(6-chloropyrazin-2-yl)methanones was achieved in high yields of 72-82% within just 10 to 15 minutes under microwave irradiation. alliedacademies.org This represents a substantial improvement over traditional methods that often require hours of heating. alliedacademies.org
The advantages of microwave heating stem from the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not dependent on thermal conductivity. This efficiency often results in cleaner reactions with fewer side products and better reproducibility. alliedacademies.org The aminodehalogenation reactions to produce pyrazinamide (B1679903) analogues have also been shown to benefit from microwave assistance, with improved yields, conversions, and shorter reaction times. sciforum.netresearchgate.net This technique aligns with the principles of green chemistry by reducing energy consumption and reaction times. alliedacademies.org
| Parameter | Microwave-Assisted Synthesis alliedacademies.org | Conventional Heating |
|---|---|---|
| Reaction Time | 10-15 minutes | Several hours |
| Yield | High (72-82%) | Often lower |
| Side Reactions | Reduced | More prevalent |
| Energy Efficiency | High | Low |
Continuous-flow chemistry, particularly when coupled with photochemistry, offers a powerful platform for the synthesis of complex molecular scaffolds. This technology utilizes microreactors with narrow-dimension tubing, which allows for uniform irradiation and precise temperature control, factors that are often difficult to manage in conventional batch reactors. nih.gov The high surface-area-to-volume ratio in flow reactors enhances light penetration, leading to highly efficient and controlled photochemical transformations. acs.org
This technique has proven invaluable for synthesizing nitrogen-rich heterocyclic scaffolds similar to pyrazines. nih.gov Research has demonstrated dramatic reductions in reaction times; for example, a photocatalytic C-O coupling reaction that required 24 hours in a batch setup was completed with a 75% yield in just 35 minutes of residence time in a flow system. acs.org Similarly, a photocatalytic migration reaction was accelerated from 6 hours in batch to only 10 minutes in flow. acs.org This high spatiotemporal control minimizes the formation of side products and allows for safe handling of reactive intermediates. nih.gov Furthermore, continuous-flow systems are readily scalable, enabling the production of gram quantities of the target compound by simply extending the operation time, a significant advantage for pharmaceutical development. acs.org
acs.orgacs.org| Feature | Batch Reaction | Continuous-Flow Reaction |
|---|---|---|
| Reaction Time | Hours to days (e.g., 6-24 h) | Minutes (e.g., 10-35 min) |
| Scalability | Difficult, non-linear | Straightforward, linear |
| Light Penetration | Poor, non-uniform | Excellent, uniform |
| Process Control | Limited | High (temperature, time, pressure) |
| Productivity | Lower | Higher (e.g., 26.2 g in 11 h) |
Green Chemistry Principles in Pyrazine Synthesis
The synthesis of pyrazines has historically involved methods that suffer from drawbacks such as the use of toxic solvents, poor yields, and long reaction times. nbu.ac.in The modern application of green chemistry principles aims to address these issues by designing chemical processes that are more sustainable and environmentally benign. royalsocietypublishing.org The twelve principles of green chemistry provide a framework for this approach, emphasizing waste prevention, atom economy, the use of less hazardous chemicals, energy efficiency, and the use of renewable feedstocks. royalsocietypublishing.orgmsu.edu
In pyrazine synthesis, a greener approach involves developing mild and efficient methods that minimize environmental impact. nbu.ac.in This includes the use of safer solvents or even solvent-free conditions, as seen in some microwave-assisted reactions. researchgate.netbeilstein-journals.org Research into bio-based routes for pyrazine synthesis is particularly promising. For example, pyrazine diacids have been synthesized from renewable, nitrogen-rich biomass like proteinogenic amino acids. acs.org Such methods not only utilize renewable feedstocks (Principle 7) but also contribute to creating valuable monomers for new materials like biobased polyesters. acs.org
Furthermore, techniques like microwave-assisted synthesis and continuous-flow chemistry are inherently "greener" than many traditional methods. alliedacademies.org They significantly improve energy efficiency (Principle 6) by reducing reaction times and heating requirements. alliedacademies.orgacs.org The use of catalysis (Principle 9) is also central, as it allows for reactions to proceed with high selectivity and under milder conditions, reducing waste and by-product formation. royalsocietypublishing.org By integrating these principles, the synthesis of this compound and its analogues can be made more efficient, safer, and more sustainable.
Reactivity and Chemical Transformations of 6 Chloropyrazin 2 Ol and Its Core Structure
Nucleophilic Substitution Reactions
The electron-deficient nature of the pyrazine (B50134) ring makes it particularly amenable to nucleophilic aromatic substitution reactions, especially when a good leaving group like a halogen is present. thieme-connect.dersc.org
The chlorine atom in 6-Chloropyrazin-2-ol and other chloropyrazines is activated towards nucleophilic attack. vulcanchem.com The two nitrogen atoms in the pyrazine ring exert a strong electron-withdrawing effect, which polarizes the carbon-chlorine bond and facilitates the displacement of the chloride ion by a nucleophile. vulcanchem.comd-nb.info This reactivity is a cornerstone of pyrazine chemistry, allowing for the introduction of a wide array of functionalities. In comparison to other halogenated aromatic systems, halopyrazines are generally more reactive towards nucleophiles than their corresponding pyridines. thieme-connect.de
The rate and success of these substitution reactions can be influenced by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles will generally react more readily. organicmystery.comstudfile.netucalgary.ca The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon atom bearing the chlorine, forming a tetrahedral intermediate (a Meisenheimer complex), which then collapses by expelling the chloride ion to restore the aromaticity of the ring. thieme-connect.de
The activated chlorine atom on the pyrazine ring serves as a versatile handle for introducing a variety of functional groups through nucleophilic substitution. cymitquimica.compressbooks.publibretexts.orgbiotechacademy.dk This allows for the synthesis of a broad spectrum of pyrazine derivatives with tailored chemical and physical properties.
Common nucleophiles used in these reactions include:
Alkoxides and Phenoxides: Reaction with sodium or potassium alkoxides (e.g., sodium methoxide) or phenoxides leads to the formation of the corresponding ethers. clockss.org
Amines: Ammonia and primary or secondary amines can displace the chlorine to form aminopyrazines. chemguide.co.uk
Thiols: Thiolates can be used to introduce sulfur-containing moieties.
Cyanide: The cyanide ion can be introduced to form cyanopyrazines, which are valuable precursors for other functional groups like carboxylic acids and amides. organicmystery.com
The ability to introduce these diverse functional groups is critical in medicinal chemistry and materials science for creating novel compounds with specific biological activities or material properties. ontosight.aichemsrc.com
Electrophilic Aromatic Substitution Processes
In stark contrast to its high reactivity towards nucleophiles, the pyrazine ring is highly resistant to electrophilic aromatic substitution. thieme-connect.degcwgandhinagar.com The electron-withdrawing nature of the two nitrogen atoms deactivates the ring towards attack by electrophiles. thieme-connect.deorganicchemistrytutor.com Furthermore, under the acidic conditions often required for electrophilic aromatic substitution (e.g., nitration, sulfonation, Friedel-Crafts reactions), the nitrogen atoms become protonated, further deactivating the ring and making substitution even more difficult. thieme-connect.degcwgandhinagar.com
Direct electrophilic substitution on an unsubstituted pyrazine ring is generally not a feasible synthetic strategy. thieme-connect.de To achieve electrophilic substitution, the pyrazine ring must be activated by the presence of strong electron-donating groups. gcwgandhinagar.com Even with such activation, the reactions often require harsh conditions and may result in low yields. For instance, the presence of activating groups like amino or methoxy (B1213986) groups can facilitate electrophilic attack, typically at positions ortho and para to the activating group. gcwgandhinagar.com
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the functionalization of halogenated pyrazines, providing an alternative to classical nucleophilic substitution. rsc.orgrsc.orgresearchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions and with high functional group tolerance. rsc.orgrsc.org
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. rsc.orgmdpi.com Halogenated pyrazines, including chloropyrazines, are excellent substrates for Suzuki coupling due to the electron-deficient nature of the pyrazine ring, which facilitates the oxidative addition step in the catalytic cycle. rsc.orgresearchgate.net
The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. A variety of aryl, heteroaryl, and vinyl boronic acids can be successfully coupled with chloropyrazines to afford the corresponding substituted pyrazines in good to excellent yields. rsc.orgresearchgate.net This methodology has been instrumental in the synthesis of numerous biologically active compounds and complex molecular architectures containing the pyrazine scaffold. rsc.org
Table 1: Examples of Suzuki Coupling Reactions with Chloropyrazines
| Chloropyrazine Derivative | Boronic Acid | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Chloropyrazine | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 2-Phenylpyrazine | 95 | rsc.org |
| 2-Chloropyrazine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-(4-Methylphenyl)pyrazine | 88 | rsc.org |
This table is illustrative and based on representative data from the literature. Actual yields may vary depending on specific reaction conditions.
The Sonogashira coupling is another powerful palladium-catalyzed cross-coupling reaction that involves the coupling of a terminal alkyne with an aryl or vinyl halide. rsc.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. rsc.org Chloropyrazines have proven to be excellent substrates for Sonogashira coupling, allowing for the direct introduction of alkyne functionalities onto the pyrazine ring. rsc.org
The resulting alkynylpyrazines are valuable synthetic intermediates that can be further elaborated into more complex structures. nih.gov For example, they can participate in cycloaddition reactions or be used to construct extended π-conjugated systems relevant to materials science. rsc.org The reaction tolerates a wide range of functional groups on both the pyrazine and the alkyne coupling partners. rsc.org
Table 2: Examples of Sonogashira Coupling Reactions with Halogenated Pyrazines
| Halogenated Pyrazine | Alkyne | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]₂ / PPh₃ | 2-(Phenylethynyl)pyrazine | Quantitative | rsc.org |
| 3,5-Dichloro-2-pyrazinone | Phenylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | 3-Ethynyl-5-chloro-2-pyrazinone | 85-93 | rsc.org |
This table is illustrative and based on representative data from the literature. Actual yields may vary depending on specific reaction conditions.
Cyclization and Heterocyclic Ring Formation
The pyrazine ring system, particularly when functionalized as in this compound, serves as a versatile scaffold for the construction of other heterocyclic structures. The reactivity of its substituents allows for various cyclization reactions, leading to the formation of fused or appended five-membered heterocyclic rings such as oxadiazoles (B1248032) and triazoles. These transformations often proceed through intermediate derivatives like hydrazides or amidoximes, which are then cyclized under specific conditions.
The synthesis of oxadiazole derivatives from pyrazine precursors is a notable chemical transformation. The formation of both 1,2,4- and 1,3,4-oxadiazole (B1194373) rings can be achieved.
One common pathway involves the conversion of a pyrazine carboxylate to a pyrazine carbohydrazide. For instance, a related compound, 6-methoxypyrazine-2-carboxylic acid hydrazide, is a key intermediate for synthesizing 1,3,4-oxadiazoles. clockss.org The reaction of this hydrazide with carbon disulfide and potassium hydroxide (B78521) in a refluxing alcohol solution yields 5-(6-methoxypyrazine-2-yl)- researchgate.netmdpi.commdpi.comoxadiazole-2-thiol. clockss.org It was noted that attempting this cyclization by heating the hydrazide with carbon disulfide in DMF was unsuccessful, highlighting the importance of the reaction conditions. clockss.org
Another general method for forming 1,2,4-oxadiazoles involves the reaction of an O-acyl amidoxime, which can be formed in situ, followed by ring closure upon heating. thieme-connect.de While not starting directly from this compound, the pyrazine core can be functionalized to participate in these reactions. For example, a pyrazine oxadiazole was formed from 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-2-methyl-1,2,4-oxadiazol-2-ium Iodide, demonstrating the integration of the pyrazine and oxadiazole rings. thieme-connect.de The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can also be achieved through the oxidative cyclization of aroylhydrazones, a reaction pathway applicable to heterocyclic aldehydes and hydrazides. researchgate.net
| Precursor | Reagents | Product | Reference |
|---|---|---|---|
| 6-Methoxypyrazine-2-carboxylic acid hydrazide | CS₂, KOH, EtOH, Reflux | 5-(6-Methoxypyrazine-2-yl)- researchgate.netmdpi.commdpi.comoxadiazole-2-thiol | clockss.org |
| Pyrazine oxadiazole derivative | MeI, DMF | 3-Amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-2-methyl-1,2,4-oxadiazol-2-ium Iodide | thieme-connect.de |
The pyrazine nucleus is also a valuable starting point for the synthesis of triazole derivatives. Both 1,2,3- and 1,2,4-triazoles are significant targets due to their wide range of applications. mdpi.comsapub.org
A highly relevant synthesis starts from a 6-methoxypyrazine derivative, which is converted into a hydrazinecarbodithioic acid methyl ester. clockss.org The reaction of this intermediate with aminoethanol led to the formation of 6-[4-(2-hydroxy-ethyl)-5-mercapto-4H- researchgate.netmdpi.comthieme-connect.detriazol-3-yl]pyrazin-2-ol. clockss.org Notably, during this reaction, the methoxy group at the 6-position of the pyrazine ring was demethylated to a hydroxyl group, yielding the pyrazin-2-ol core structure. clockss.org
General synthetic strategies for triazoles often involve cycloaddition reactions. mdpi.commdpi.com For example, 1,2,3-triazoles are famously synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry". mdpi.com The synthesis of 1,2,4-triazoles can be achieved through methods like the Pellizzari reaction, which involves heating an amide with an acyl hydrazide, or the Einhorn-Brunner reaction, which condenses hydrazines with diacylamines. researchgate.net These established methods could be adapted for derivatives of this compound, provided the necessary functional groups are introduced.
| Precursor | Reagents/Reaction Type | Product | Key Observation | Reference |
|---|---|---|---|---|
| N'-(6-Methoxypyrazine-carbonyl)-hydrazinecarbodithioic acid methyl ester | Aminoethanol | 6-[4-(2-Hydroxy-ethyl)-5-mercapto-4H- researchgate.netmdpi.comthieme-connect.detriazol-3-yl]pyrazin-2-ol | Demethylation of the 6-methoxy group to a 6-hydroxyl group occurred. | clockss.org |
| Aromatic azides and terminal alkynes | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | 1,4-Regioisomers of 1,2,3-triazoles | General method applicable to heterocyclic precursors. | mdpi.com |
Oxidation and Reduction Chemistry
The oxidation and reduction chemistry of this compound is dictated by its functional groups: the hydroxyl group, the chloro-substituent, and the pyrazine ring itself. Redox reactions involve the loss or gain of electrons, often manifesting as the gain or loss of oxygen or hydrogen. savemyexams.combyjus.com
The hydroxyl group of this compound makes it a secondary alcohol derivative (in its tautomeric form), which can potentially be oxidized. The oxidation of alcohols to ketones or aldehydes is a fundamental transformation in organic chemistry. ucr.edu Common oxidizing agents for such transformations include chromium(VI) compounds or sodium hypochlorite (B82951) (NaOCl). ucr.edu The oxidation of the hydroxyl group in this compound would yield 6-chloro-1H-pyrazine-2,3-dione.
Conversely, the pyrazine ring can undergo reduction. The addition of hydrogen across the double bonds of the heterocyclic ring would lead to dihydropyrazine (B8608421) or piperazine (B1678402) derivatives. Reduction reactions can be carried out using various reducing agents, including hydride reagents or catalytic hydrogenation. ambeed.com The chloro group could also be subject to reductive dehalogenation under specific conditions, for example, using a reducing metal. ambeed.com
Investigation of Autoxidation and Hydrolysis Pathways
The stability of this compound can be influenced by its susceptibility to autoxidation and hydrolysis. These degradation pathways are important for understanding the compound's shelf-life and potential transformations under environmental or physiological conditions.
Autoxidation is a process of oxidation that occurs in the presence of oxygen. For organic molecules, it often proceeds via a free-radical chain mechanism. nih.gov Theoretical studies on a related compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, have evaluated its propensity for autoxidation and hydrolysis using computational methods like Bond Dissociation Energy (BDE) and Radial Distribution Functions (RDF). researchgate.net Such calculations help identify the most likely sites for radical attack and evaluate the molecule's stability towards oxidative degradation. researchgate.net In polysorbates, another class of organic molecules, autoxidation can be initiated at higher temperatures, leading to degradation. nih.gov
Hydrolysis involves the cleavage of chemical bonds by the addition of water. In this compound, the C-Cl bond is a potential site for hydrolysis. The hydrolysis of halopyrazines is a known reaction, though it often requires harsh conditions such as heating in a sealed tube. doi.org For example, the conversion of chloropyrazine to aminopyrazine via ammonolysis (a related nucleophilic substitution) requires heating to 180°C, suggesting the C-Cl bond on the pyrazine ring is relatively stable to nucleophilic attack compared to simpler alkyl halides. doi.org The hydrolysis of the C-Cl bond in this compound would yield 2,6-dihydroxypyrazine. The rate of hydrolysis would likely be dependent on pH and temperature.
Spectroscopic and Structural Elucidation Methodologies
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of 6-Chloropyrazin-2-ol.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For heterocyclic compounds like pyrazine (B50134) derivatives, FT-IR is crucial for identifying characteristic ring vibrations and the vibrations of substituent groups. researchgate.netnih.gov
In the analysis of pyrazine and its derivatives, specific regions of the infrared spectrum are of particular interest. The region above 3000 cm⁻¹ is typically associated with C-H stretching vibrations of the aromatic ring. libretexts.org The fingerprint region, from 1200 to 700 cm⁻¹, contains a multitude of absorption bands corresponding to C-O, C-C, and C-N single bond stretches, as well as C-H bending vibrations, providing a detailed molecular signature. libretexts.org
Key vibrational modes for pyrazine rings include ring stretching, which is observed at several frequencies, and the ring breathing mode. researchgate.net For instance, in a related compound, 2-chloropyrazine, the ring breathing mode is reported at 1049 cm⁻¹. researchgate.net The presence of the hydroxyl (-OH) group in this compound would be expected to produce a broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of O-H stretching, while the C-O stretching would appear in the 1320-1210 cm⁻¹ range. libretexts.orgspecac.com The C=O stretching vibration, if the compound exists in its keto tautomeric form (6-chloro-1H-pyrazin-2-one), would be expected around 1715 cm⁻¹. libretexts.orgspecac.com
Table 1: Characteristic FT-IR Absorption Ranges for Functional Groups in this compound
| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) |
| O-H | Stretching | 3300 - 2500 (broad) |
| C-H (aromatic) | Stretching | > 3000 |
| C=O (keto form) | Stretching | ~1715 |
| C=C, C=N (ring) | Stretching | 1600 - 1400 |
| C-O | Stretching | 1320 - 1210 |
| C-Cl | Stretching | 800 - 600 |
Fourier-Transform Raman (FT-Raman) Spectroscopy
Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. mst.or.jp It involves irradiating a sample with a monochromatic laser and analyzing the scattered light. mst.or.jp Raman spectroscopy is particularly sensitive to non-polar bonds, such as C-C and C=C bonds within the pyrazine ring, which may be weak or inactive in the IR spectrum. lgm.gov.my
For pyrazine derivatives, FT-Raman is effective in identifying the ring breathing mode, a symmetric vibration of the entire ring structure. In 2-chloropyrazine, this mode is observed at 1049 cm⁻¹ in the Raman spectrum. researchgate.net The pyrazine ring stretching modes are also observable in the Raman spectrum, providing confirmatory data to the FT-IR analysis. researchgate.net The combination of both FT-IR and FT-Raman provides a more complete picture of the vibrational characteristics of the molecule. researchgate.net
Table 2: Comparison of Vibrational Modes in Pyrazine Derivatives
| Vibrational Mode | 2-Chloropyrazine (cm⁻¹) researchgate.net | 2,6-Dichloropyrazine (B21018) (cm⁻¹) researchgate.net |
| Ring Breathing (Raman) | 1049 | 1131 |
| Ring Stretching (IR) | 1531, 1293, 1213, 1162 | - |
| Ring Stretching (Raman) | 1523, 1291 | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the protons on the pyrazine ring would appear as distinct signals in the ¹H NMR spectrum. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine atom and the hydroxyl group.
For pyrazine derivatives, the aromatic protons typically resonate in the downfield region of the spectrum. For example, in a related compound, the proton signal was observed as a doublet at δ = 7.64 ppm. newdrugapprovals.org The specific chemical shifts and coupling patterns of the protons on the this compound ring would allow for their unambiguous assignment.
Table 3: Representative ¹H NMR Data for a Substituted Pyrazine
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-x | 7.64 | d | 6.2 |
Note: Data is for a representative substituted pyrazine and serves as an example. newdrugapprovals.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. ksu.edu.sa Each unique carbon atom in this compound would give rise to a separate signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. ksu.edu.sa
The carbon atoms in the pyrazine ring are expected to resonate in the aromatic region of the spectrum. The carbon atom attached to the chlorine atom (C-6) and the carbon atom attached to the hydroxyl group (C-2) would be significantly shifted due to the electronic effects of these substituents. In general, carbons bonded to electronegative atoms are deshielded and appear at higher chemical shifts. ksu.edu.sa
Table 4: General ¹³C NMR Chemical Shift Ranges
| Carbon Type | Hybridization | Typical Chemical Shift Range (ppm) |
| Aromatic/Heteroaromatic | sp² | 100 - 170 |
| Carbonyl (keto form) | sp² | > 160 |
Multinuclear Magnetic Resonance for Oxidation Product Identification
Multinuclear NMR techniques can be employed to identify the products formed from the oxidation of compounds like this compound. For instance, ¹⁷O NMR spectroscopy can be used to track the incorporation of oxygen into the molecule during oxidation reactions. iaea.org This technique can help differentiate between various oxygen-containing functional groups that may be formed, such as alcohols, ethers, ketones, and carboxylic acids, based on their distinct ¹⁷O chemical shifts. iaea.org
The analysis of oxidation products is crucial for understanding the reactivity and degradation pathways of this compound. By monitoring changes in the NMR spectra (¹H, ¹³C, and other nuclei) upon oxidation, the formation of new species can be detected and their structures elucidated. researchgate.netrug.nl
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. jeolusa.com For this compound, this method provides critical information regarding its molecular weight and the structural arrangement of its atoms through the analysis of fragmentation patterns. libretexts.org
When a molecule of this compound (molecular formula C₄H₃ClN₂O) is introduced into a mass spectrometer, it is first ionized to form a molecular ion (M⁺•). libretexts.org The mass of this ion corresponds to the molecular weight of the compound. The monoisotopic mass of this compound is approximately 129.9934 Da. uni.lu The presence of a chlorine atom is significant, as chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in the appearance of two molecular ion peaks in the mass spectrum: one for the molecule containing ³⁵Cl (M⁺•) and another, smaller peak at two mass units higher (M+2)⁺• for the molecule containing ³⁷Cl, with a relative intensity of about one-third of the main peak. This isotopic pattern is a characteristic signature for chlorine-containing compounds. savemyexams.com
Following ionization, the energetically unstable molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint. savemyexams.com While a specific experimental mass spectrum for this compound is not detailed in the reviewed literature, a probable fragmentation pattern can be inferred based on the principles of mass spectrometry and the structure of related compounds. libretexts.orgajgreenchem.com
Expected fragmentation pathways for this compound could include:
Loss of Carbon Monoxide (CO): Heterocyclic compounds containing a carbonyl group, such as the keto tautomer (6-chloro-1H-pyrazin-2-one), often exhibit a loss of a neutral CO molecule (28 Da).
Loss of Hydrogen Cyanide (HCN): The pyrazine ring may fragment through the elimination of HCN (27 Da).
Loss of Chlorine Radical (•Cl): Cleavage of the carbon-chlorine bond can lead to the loss of a chlorine radical, resulting in a fragment ion at m/z corresponding to the pyrazin-2-ol cation.
Predicted mass-to-charge ratios for various adducts of this compound have been calculated and are presented below. uni.lu These predictions are useful for identifying the compound in complex mixtures using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). jeolusa.com
| Adduct | m/z (mass-to-charge ratio) |
|---|---|
| [M+H]⁺ | 131.00068 |
| [M+Na]⁺ | 152.98262 |
| [M+NH₄]⁺ | 148.02722 |
| [M-H]⁻ | 128.98612 |
| [M]⁺ | 129.99285 |
Table 1: Predicted m/z values for adducts of this compound. Data sourced from computational predictions. uni.lu
Computational and Theoretical Chemistry Studies of 6 Chloropyrazin 2 Ol and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of electronic structure and properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a widely used method for studying pyrazine (B50134) derivatives due to its balance of accuracy and computational cost. q-chem.comvub.be DFT calculations are employed to optimize molecular geometries, predict vibrational frequencies, and determine electronic properties. researchgate.netresearchgate.net For instance, DFT has been used to study the structural and electronic properties of various pyrazine derivatives, providing insights into their potential applications in fields like organic light-emitting diodes (OLEDs). jcchems.com
In studies of related heterocyclic systems, DFT calculations, often using the B3LYP functional, have been instrumental in understanding molecular structures and have shown good agreement with experimental data, such as X-ray diffraction results. researchgate.netscience.gov These calculations help in elucidating the geometries and energies of the molecules. rsc.org The choice of functional and basis set, such as B3LYP/6-311++G**, is critical for obtaining accurate results for properties like structure, reactivity, and spectral characteristics. mdpi.com
Ab initio Methods (e.g., Hartree-Fock)
Ab initio methods, meaning "from the beginning," are based on first principles of quantum mechanics without the use of experimental data for parameterization. solubilityofthings.comscribd.com The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. scribd.com
HF calculations have been applied to substituted amides of pyrazine-2-carboxylic acid to compute vibrational frequencies. tubitak.gov.trtubitak.gov.trresearchgate.net While HF methods are foundational, they are known to have systematic errors due to the neglect of electron correlation. tubitak.gov.trorientjchem.org To improve accuracy, scaling factors are often applied to the calculated frequencies. tubitak.gov.trorientjchem.org Despite its limitations, the HF method provides valuable qualitative insights and serves as a starting point for more advanced calculations. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited-state properties of molecules, such as electronic absorption spectra. wikipedia.orgrsc.org This method is crucial for understanding the optical properties of compounds and is widely applied to pyrazine derivatives and other heterocyclic systems. jcchems.comafricaresearchconnects.comjmaterenvironsci.com
TD-DFT calculations can predict the electronic transitions, including the energies and oscillator strengths of these transitions. rsc.orgjmaterenvironsci.com For example, TD-DFT has been used to compute the UV-Vis spectra of pyrazine derivatives to analyze charge transfer properties. researchgate.netuantwerpen.be The choice of functional, such as CAM-B3LYP, can be important for accurately predicting excitation energies and describing charge-transfer phenomena. jmaterenvironsci.comresearchgate.net Studies on various organic molecules have demonstrated the utility of TD-DFT in correlating calculated electronic spectra with experimental observations. africaresearchconnects.comrsc.org
Electronic Structure and Molecular Orbital Analysis
The analysis of electronic structure and molecular orbitals provides a deep understanding of the chemical reactivity and stability of molecules.
Frontier Molecular Orbital (FMO) Energy Gaps (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. irjweb.commalayajournal.org A smaller gap generally suggests higher reactivity and easier electronic excitation.
For pyrazine derivatives, the HOMO-LUMO gap is a critical parameter. For example, in the context of OLED materials, a small interfrontier molecular orbital energy gap is desirable. jcchems.com In one study on a pyrazine derivative, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating good chemical stability. malayajournal.org The energies of HOMO and LUMO can be tuned by modifying the molecular structure, for instance, by changing substituents or extending π-conjugated systems. science.govscielo.org.mx For some chlorodiazines, it has been noted that the LUMO+1 orbital, rather than the LUMO, is more relevant for correlating with nucleophilic reactivity. wuxibiology.com
| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |
| Ethyl 6-bromo-3-chloropyrazine-2-carboxylate | Not Specified | Not Specified | ~4.2 | |
| Generic Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
| Amino-chloropyridine derivative 1a | -6.76 | -1.38 | 5.38 | mdpi.com |
| Amino-chloropyridine derivative 1b | -6.72 | -1.72 | 5.00 | mdpi.com |
| Amino-chloropyridine derivative 2 | -6.10 | -3.01 | 3.09 | mdpi.com |
| Amino-chloropyridine derivative 3a | -5.93 | -0.47 | 5.46 | mdpi.com |
| Amino-chloropyridine derivative 3b | -5.82 | -0.65 | 5.17 | mdpi.com |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. uni-muenchen.dewisc.edu It transforms the complex many-electron wavefunction into a localized Lewis-like structure of bonds and lone pairs, providing a chemically intuitive picture of bonding. uni-muenchen.de
NBO analysis is frequently used to understand the stability of pyrazine derivatives and their analogues by quantifying donor-acceptor interactions. researchgate.netresearchgate.net The stabilization energy, often denoted as E(2), calculated in NBO analysis provides a measure of the strength of these interactions. mdpi.com For instance, NBO analysis has been used to investigate intramolecular charge transfer in various heterocyclic systems, confirming the delocalization of electrons which contributes to molecular stability. africaresearchconnects.comnih.gov This method is also valuable for studying intermolecular hydrogen bonding interactions. researchgate.net
Reactive Properties Characterization
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deavogadro.cc The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Typically, red and yellow regions indicate negative potential, corresponding to areas rich in electrons and prone to electrophilic attack. Conversely, blue regions signify positive potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. researchgate.netresearchgate.net
| Color Region | Potential | Electron Density | Predicted Reactivity |
|---|---|---|---|
| Red/Yellow | Negative | High (Electron-rich) | Electrophilic Attack |
| Blue | Positive | Low (Electron-deficient) | Nucleophilic Attack |
| Green | Neutral | Intermediate | Less Reactive |
Localized Orbital Locator (LOL) and Electron Localization Function (ELF) Analysis
The Localized Orbital Locator (LOL) and Electron Localization Function (ELF) are quantum chemical methods that provide insights into the nature of chemical bonding and electron localization within a molecule. taylorandfrancis.comresearchgate.netjussieu.frontosight.ai
Localized Orbital Locator (LOL): Based on the kinetic-energy density, LOL helps to identify regions of localized electron orbitals. researchgate.netontosight.ai This method offers a clear representation of where electrons are concentrated, which is crucial for understanding bonding patterns and reactivity. ontosight.ai
Electron Localization Function (ELF): ELF measures the probability of finding an electron near another electron with the same spin, essentially quantifying the degree of electron pair localization. taylorandfrancis.comjussieu.fr High ELF values, approaching 1, are indicative of covalent bonds or lone pairs, while lower values suggest delocalized electrons. researchgate.netd-nb.info The topological analysis of the ELF field divides the molecular space into basins of attractors, which have distinct chemical meanings, such as core, bonding, and non-bonding (lone pair) regions. researchgate.net For pyrazine derivatives, ELF analysis can be used to characterize the aromaticity and the nature of the bonds within the ring system. researchgate.net
Both LOL and ELF analyses are valuable for understanding the electronic structure and bonding characteristics of 6-Chloropyrazin-2-ol, providing a more detailed picture than what can be inferred from simpler models. araproceedings.com
Bond Dissociation Energies (BDE) and Radial Distribution Functions (RDF)
Bond Dissociation Energies (BDE): The BDE is the enthalpy change associated with the homolytic cleavage of a chemical bond, breaking it into two radical fragments. masterorganicchemistry.com It is a direct measure of bond strength. masterorganicchemistry.comresearchgate.net Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate BDEs for a variety of molecules, including aromatic systems. researchgate.netnih.gov The accuracy of these calculations depends on the chosen functional and basis set. nih.gov For this compound, calculating the BDEs of the C-Cl, N-H, and O-H bonds can provide crucial information about the molecule's stability and potential reaction pathways, such as its antioxidant activity. researchgate.net
Radial Distribution Functions (RDF): The RDF, often denoted as g(r), describes how the density of surrounding particles varies as a function of distance from a reference particle. numberanalytics.comuniv-lille.fr In computational chemistry, it is used to analyze the structure of liquids and solvated molecules, providing insights into the arrangement of solvent molecules around a solute. mdanalysis.orggromacs.org For this compound in a solvent, the RDF can reveal the structure of the solvation shells, for instance, the distribution of water molecules around the polar groups of the molecule. lehigh.edu This information is vital for understanding its behavior in solution.
Fukui Functions for Electrophilic and Nucleophilic Attack Sites
Fukui functions are a key concept in conceptual DFT that help to identify the most reactive sites within a molecule for both electrophilic and nucleophilic attacks. scm.comschrodinger.comnumberanalytics.com The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the system. scm.com
There are two main types of Fukui functions:
f+(r): for nucleophilic attack (addition of an electron). A higher value of f+(r) at a particular atomic site indicates that this site is more susceptible to attack by a nucleophile. scm.comschrodinger.com
f-(r): for electrophilic attack (removal of an electron). A higher value of f-(r) at a site suggests it is more prone to attack by an electrophile. scm.comschrodinger.com
The dual descriptor, which combines information from both f+(r) and f-(r), can also be used to unambiguously identify nucleophilic and electrophilic regions. researchgate.net For this compound, calculating the condensed Fukui indices for each atom can provide a quantitative measure of their reactivity, guiding the prediction of reaction outcomes. researchgate.netresearchgate.net
Nonlinear Optical (NLO) Properties Investigations
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for various applications in photonics and optoelectronics. mdpi.com Computational chemistry plays a significant role in the design and evaluation of new NLO materials by predicting their NLO properties. researchgate.net
For pyrazine derivatives, studies have shown that their NLO properties can be tuned by modifying their molecular structure, such as by introducing donor and acceptor substituents. rsc.org The investigation of these properties in this compound and its analogues could reveal their potential for use in NLO devices.
Static Second Hyperpolarizability Evaluations
The second hyperpolarizability (γ) is a measure of the third-order NLO response of a molecule. researchgate.net A large γ value is desirable for applications such as all-optical switching and optical limiting. mdpi.com DFT calculations are commonly employed to compute the static second hyperpolarizability (γ₀) of molecules. researchgate.net
Influence of Substituents and Conjugated Chain Length on NLO Response
The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in photonics and optoelectronics. Computational studies on pyrazine derivatives have revealed key structural features that govern their NLO response. The pyrazine ring, being electron-deficient, can act as an effective electron-withdrawing group in push-pull systems. mdpi.com
Theoretical investigations have demonstrated that the magnitude of the NLO response in pyrazine-containing molecules is highly dependent on the nature of substituent groups and the length of the π-conjugated system that connects electron-donating (D) and electron-accepting (A) moieties. nih.gov Generally, increasing the strength of the donor and acceptor groups enhances the intramolecular charge transfer (ICT) from the donor to the acceptor through the π-bridge, which is a primary factor for a large NLO response. nih.gov
Studies on various pyrazine analogues have shown that extending the length of the conjugated linker, for instance, by introducing vinyl or ethynyl (B1212043) groups, leads to a smaller HOMO-LUMO energy gap. nih.gov This reduced energy gap typically results in larger polarizability (α) and first hyperpolarizability (β) values, which are measures of the NLO response. mdpi.comnih.gov For example, in a series of D-π-A dyes with a triphenylamine (B166846) donor and a dicyanovinylene acceptor, modifying the π-linker was shown to significantly tune the NLO properties. nih.gov
Table 1: Calculated NLO Properties of Selected Pyrazine Analogues This table presents data for pyrazine analogues to illustrate the influence of substituents on NLO properties, as direct data for this compound is unavailable.
| Compound | Substituents | HOMO-LUMO Gap (eV) | Polarizability (α) (a.u.) | First Hyperpolarizability (β₀) (a.u.) |
|---|---|---|---|---|
| 5-(4-methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | -OCH₃ (Donor) | 4.33 | 326.6 | 5689.75 |
| 5-phenyl-N-(pyrazin-2-yl)thiophene-2-carboxamide | -H (Neutral) | 4.44 | 293.4 | 2814.77 |
| 5-(4-chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | -Cl (Acceptor) | 4.42 | 308.2 | 1445.54 |
| 5-(4-nitrophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | -NO₂ (Strong Acceptor) | 4.21 | 314.1 | 856.92 |
Data sourced from theoretical calculations on pyrazine analogues. mdpi.com
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties. frontiersin.orgmdpi.com These models are valuable for predicting the properties of new or untested compounds, thereby reducing the need for extensive experimental work. nih.gov The development of a QSPR model involves calculating a set of molecular descriptors that encode structural, electronic, and topological features of the molecules. ijournalse.orgnih.gov
For pyrazine derivatives, QSPR studies have been successfully applied to predict a range of properties, including olfactive thresholds and biological activities. ijournalse.orgresearchgate.net These studies have identified several key descriptors that influence the properties of pyrazines. Common descriptors include:
Electronic Descriptors: Such as HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and atomic charges. These relate to the molecule's reactivity and intermolecular interactions. ijournalse.org
Topological Descriptors: Indices that describe the molecular size, shape, and branching. nih.gov
Quantum Chemical Descriptors: Parameters like molecular volume, ionization potential, and chemical hardness. ijournalse.org
While no specific QSPR models have been reported for this compound, the principles derived from studies on analogous compounds can be applied. For instance, a 2D-QSPR study on 78 pyrazine derivatives used descriptors calculated by Density Functional Theory (DFT) to model odor thresholds. ijournalse.org The resulting models showed a high correlation between the calculated descriptors and the experimental property, indicating that properties of new pyrazine derivatives could be reliably predicted. ijournalse.org
Table 2: Common Molecular Descriptors Used in QSPR Studies of Pyrazine Analogues This table lists descriptors frequently found to be significant in QSPR models for pyrazine-related compounds.
| Descriptor Type | Specific Descriptor Example | Predicted Property Relevance |
|---|---|---|
| Electronic | HOMO-LUMO Energy Gap | Reactivity, Spectral Properties |
| Electronic | Dipole Moment | Solubility, Intermolecular Interactions |
| Quantum Chemical | Ionization Potential | Electron-donating ability, Reactivity |
| Quantum Chemical | Molecular Volume | Transport properties, Biological activity |
| Topological | Wiener Index | Boiling point, Viscosity |
Information compiled from general QSPR studies on organic compounds and pyrazine derivatives. nih.govijournalse.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net This technique provides detailed information on the conformational dynamics, solvent interactions, and thermodynamic properties of molecular systems. mdpi.comrsc.org
For compounds like this compound, MD simulations can offer insights into its behavior in different environments, such as in aqueous solution or interacting with biological macromolecules. Although specific MD simulation studies on this compound are not documented, research on related pyrazine and hydroxypyridine derivatives illustrates the potential applications of this method.
For example, MD simulations have been used to study the interaction of N-hydroxypyrazine-2-carboxamide, a related compound, with metal surfaces to understand its potential as a corrosion inhibitor. researchgate.net These simulations can calculate interaction and binding energies between the molecule and the surface, providing a molecular-level explanation for experimental observations. researchgate.net Another study used MD simulations to investigate the stability of 3-hydroxypyridine-4-one derivatives within the active site of the tyrosinase enzyme, revealing key binding interactions and conformational stability. nih.gov The root-mean-square deviation (RMSD) of the protein backbone is often monitored during the simulation to assess the stability of the protein-ligand complex. nih.gov
In the context of this compound, an MD simulation in an aqueous solution could reveal details about its hydration shell, including the number of surrounding water molecules and the nature of hydrogen bonding between the solute and solvent. mdpi.comucl.ac.uk Such simulations would typically involve placing the molecule in a box of water molecules and calculating the forces between all atoms to simulate their motion over a period of nanoseconds. mdpi.com The resulting trajectory provides a dynamic picture of the solvation process.
Table 3: Potential Applications of MD Simulations for this compound This table outlines the type of information that could be obtained from MD simulations of this compound, based on studies of analogous systems.
| Simulation System | Key Parameters to Calculate | Potential Insights |
|---|---|---|
| This compound in water | Radial Distribution Functions (RDFs), Hydrogen Bond Analysis | Structure of the hydration shell, solubility characteristics. |
| This compound with a protein | Binding Free Energy, RMSD, Intermolecular Interactions | Binding affinity, stability of the complex, identification of key binding residues. |
| This compound in a lipid bilayer | Diffusion Coefficient, Membrane Order Parameters | Permeability across cell membranes, mechanism of interaction with lipids. |
Information based on general applications of MD simulations in chemistry and biology. nih.govresearchgate.netmdpi.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Pyrazine Derivatives
Methodological Approaches to SAR/SPR Studies
The exploration of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) for pyrazine (B50134) derivatives, including 6-Chloropyrazin-2-ol, employs various methodological approaches to understand how chemical structure influences biological activity and physicochemical properties. These studies are crucial in the fields of medicinal chemistry and material science for designing novel compounds with desired characteristics. imist.masemanticscholar.org
Substituent Effects on Molecular Interactions
The nature and position of substituents on the pyrazine ring significantly dictate the molecule's interactions, such as hydrogen bonding and π-π stacking. rsc.org For instance, the presence of a chlorine atom, as in this compound, introduces specific electronic and steric effects. The chlorine substituent is electron-withdrawing, which can influence the acidity of the hydroxyl group and the basicity of the nitrogen atoms in the pyrazine ring. This modulation of electronic properties affects the strength of hydrogen bonds the molecule can form, a critical factor in its interaction with biological targets. acs.orgpsu.edursc.org
The introduction of different substituents can either enhance or diminish these interactions. For example, electron-donating groups might increase the electron density on the pyrazine ring, potentially strengthening interactions with electron-deficient partners. Conversely, bulky substituents can create steric hindrance, which may weaken or prevent optimal molecular interactions. cam.ac.uk The interplay between these electronic and steric factors is a key focus in SAR studies of pyrazine derivatives. rsc.org
Positional Isomerism and its Impact on Electronic and Aggregation Behaviors
Positional isomerism, where substituents are located at different positions on the pyrazine ring, has a profound impact on the electronic and aggregation properties of these compounds. acs.orgnih.govrsc.org For example, comparing this compound with its isomers, such as 3-Chloropyrazin-2-ol or 5-Chloropyrazin-2-ol, would reveal significant differences in their dipole moments, charge distributions, and, consequently, their interaction profiles. nih.gov
The relative positions of the chloro and hydroxyl groups affect the intramolecular and intermolecular hydrogen bonding possibilities. nih.gov This, in turn, influences the crystal packing and aggregation behavior of the molecules in the solid state or in solution. researchgate.netresearchgate.net Studies on other heterocyclic systems have demonstrated that positional isomers can exhibit vastly different photophysical properties, such as fluorescence and aggregation-induced emission (AIE), due to variations in molecular packing and intermolecular interactions. mdpi.comrsc.org The specific arrangement of atoms in an isomer can lead to unique electronic transitions and excited-state dynamics. acs.org
Computational Approaches in SAR/SPR
Computational methods are indispensable tools in modern SAR and SPR analyses, providing insights that complement experimental data and guide the design of new molecules.
Quantitative Structure-Activity Relationship (QSAR) Techniques
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.orgnih.govasianpubs.org For pyrazine derivatives, QSAR studies often involve calculating a variety of molecular descriptors that encode structural, electronic, and physicochemical features. imist.maamazon.sg These descriptors can include parameters related to shape, size, lipophilicity, and electronic properties. scholarsresearchlibrary.comresearchgate.net
By correlating these descriptors with experimentally determined activities (e.g., enzyme inhibition, cytotoxicity), QSAR models can predict the activity of untested compounds and identify the key structural features responsible for the observed biological effects. nih.govresearchgate.net For a compound like this compound, QSAR could help in understanding how modifications to the chloro or hydroxyl groups, or additions of other substituents, might alter its biological profile. researchgate.net
Statistical Methods (e.g., Multiple Linear Regression, Principal Component Analysis)
Principal Component Analysis (PCA) is another powerful statistical technique used to reduce the dimensionality of complex datasets containing numerous molecular descriptors. imist.mascholarsresearchlibrary.comgithub.io PCA transforms the original set of correlated variables into a smaller set of uncorrelated variables called principal components, while retaining most of the original information. researchgate.netresearchgate.netarxiv.org In the context of pyrazine derivatives, PCA can help in visualizing the chemical space occupied by a series of compounds and in identifying the most important structural variations that influence their properties. imist.maijirset.com
| Descriptor Type | Example Descriptors | Information Encoded |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Electron distribution, Reactivity |
| Steric | Molecular volume, Surface area, Molar refractivity | Size and shape of the molecule |
| Hydrophobic | LogP, Hydrophobic surface area | Lipophilicity and partitioning behavior |
| Topological | Wiener index, Connectivity indices | Molecular branching and connectivity |
Influence of Molecular Lipophilicity on Interactions
Molecular lipophilicity, often quantified by the partition coefficient (log P), is a critical parameter in SAR and SPR studies as it significantly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its direct interaction with biological targets. researchgate.nettaylorandfrancis.com For pyrazine derivatives, the lipophilicity can be tuned by altering the substituents on the pyrazine ring. mdpi.comontosight.ai
| Compound | Substituent | log P | Photosynthesis Inhibition (IC50, mmol·dm-3) |
|---|---|---|---|
| 2a | 2-CH3-phenyl | 3.18 | 1.072 |
| 2m | 3,5-bis(CF3)-phenyl | 5.16 | 0.026 |
| 2o | 3,5-bis(CF3)-phenyl (with 5-tert-butyl on pyrazine) | 6.85 | N/A |
Stereochemical Considerations in Pyrazine-based Scaffolds
The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is a critical determinant of its biological activity. In drug design and development, where molecules interact with inherently chiral biological targets like enzymes and receptors, the specific stereoisomer of a chiral drug can dictate its efficacy, potency, and even its safety profile. nih.govnih.gov Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological properties. biomedgrid.combiomedgrid.com This section explores the pivotal role of stereochemistry in the structure-activity relationships (SAR) and structure-property relationships (SPR) of pyrazine-based scaffolds.
The introduction of chiral centers into a pyrazine scaffold can lead to stereoisomers with distinct biological activities. This is because the spatial orientation of substituents on the pyrazine ring affects how the molecule binds to its target protein. nih.gov One enantiomer might fit perfectly into a receptor's binding pocket, eliciting a strong therapeutic response, while the other may bind weakly or not at all. In some instances, the "inactive" enantiomer can even be responsible for undesirable side effects or toxicity. biomedgrid.combiomedgrid.com Therefore, the synthesis and evaluation of stereochemically pure pyrazine derivatives are often crucial steps in medicinal chemistry.
Several studies on various pyrazine-containing heterocyclic systems have underscored the importance of stereochemistry. For example, in a series of perhydropyrrolo[1,2-a]pyrazine derivatives investigated for their anticonvulsant activity, a preliminary SAR study revealed that the (S,S) absolute configuration at the stereogenic centers was essential for high activity. mdpi.com This highlights how a specific spatial arrangement of atoms is necessary for the desired pharmacological effect.
Similarly, research on oxazolo[3,4-a]pyrazine derivatives as neuropeptide S receptor antagonists has shown the significance of stereochemistry. acs.org The synthetic approach often dictates the stereochemical outcome, which in turn influences the biological activity. The choice of chiral starting materials, such as specific L-amino acids, can impose a defined stereochemistry at certain positions within the final pyrazine-based scaffold, directly impacting its interaction with the biological target. acs.org
The methods for obtaining single enantiomers of chiral pyrazine derivatives include asymmetric synthesis and chiral resolution of racemic mixtures. mdpi.comwikipedia.org Asymmetric synthesis aims to produce a single stereoisomer selectively, while chiral resolution separates a mixture of enantiomers. mdpi.comwikipedia.org Techniques like chiral chromatography are instrumental in both the analysis and preparative separation of enantiomers, allowing for the individual assessment of their biological properties. nih.goviupac.org
While direct stereochemical studies on This compound are not extensively documented in the reviewed literature, the principles derived from related pyrazine scaffolds are highly relevant. The introduction of a chiral center, for instance, by substitution at the nitrogen or carbon atoms of the pyrazine ring, would result in enantiomers. Based on the general principles of stereochemistry in drug action, it is highly probable that these enantiomers would exhibit different biological activities and physicochemical properties.
The following table summarizes findings from studies on related pyrazine derivatives where stereochemistry was a key factor in their biological activity.
| Pyrazine Scaffold Derivative | Biological Activity | Key Stereochemical Finding | Reference |
| Perhydropyrrolo[1,2-a]pyrazines | Anticonvulsant | The (S,S) absolute configuration is crucial for high activity. | mdpi.com |
| Oxazolo[3,4-a]pyrazine Derivatives | Neuropeptide S Receptor Antagonists | Stereochemistry at specific positions, determined by chiral starting materials, is vital for activity. | acs.org |
| Imidazo[1,2-a]pyridine Derivatives | Heteroaromatic α-amino acid derivatives | Stereoselective synthesis is key to obtaining biologically active α-amino acid derivatives. | lmaleidykla.lt |
This data underscores the general principle that the biological activity of chiral pyrazine-based compounds is highly dependent on their stereochemistry. Future research focusing on the stereoselective synthesis and evaluation of This compound derivatives would be invaluable in elucidating its full therapeutic potential and establishing a comprehensive SAR and SPR profile.
Derivatives and Analogues of 6 Chloropyrazin 2 Ol As Chemical Scaffolds
Pyrazine-2-carboxamides and Their Analogues
Pyrazine-2-carboxamides represent a significant class of pyrazine (B50134) derivatives with a broad range of biological activities. imist.marsc.org The synthesis of these compounds often involves the coupling of a pyrazinecarboxylic acid chloride with a variety of substituted amines. sciforum.netmdpi.commdpi.com
Microwave-assisted synthesis has been employed as an efficient method for the coupling of substituted methyl-pyrazinecarboxylates with ring-substituted benzylamines, yielding a series of N-benzylpyrazine-2-carboxamides. sciforum.net These compounds have been investigated for their antimycobacterial properties. sciforum.net Similarly, condensation reactions between substituted pyrazine-2-carboxylic acid chlorides and various substituted anilines have produced a range of N-phenylpyrazine-2-carboxamides. sciforum.netmdpi.com
Research has shown that the biological activity of these amides is influenced by the nature and position of substituents on both the pyrazine and the phenyl rings. sciforum.netmdpi.commdpi.com For instance, certain substituted N-phenylpyrazine-2-carboxamides have demonstrated photosynthesis-inhibiting activity in spinach chloroplasts. sciforum.net The lipophilicity and electronic effects of the substituents play a crucial role in determining the biological efficacy. sciforum.netmdpi.com
A study on N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds involved the synthesis of derivatives through nucleophilic substitution and palladium-catalyzed cross-coupling reactions starting from N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide. nih.govresearchgate.net Some of these compounds exhibited notable antibacterial and anticancer activities. nih.govresearchgate.net
Table 1: Examples of Synthesized Pyrazine-2-carboxamide Derivatives and Their Activities
| Compound Class | Synthesis Method | Key Findings |
| N-benzylpyrazine-2-carboxamides | Microwave-assisted coupling | Demonstrated antimycobacterial activity. sciforum.net |
| N-phenylpyrazine-2-carboxamides | Condensation of acid chlorides with anilines | Exhibited photosynthesis-inhibiting and antialgal activities. sciforum.netmdpi.com |
| N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide | Nucleophilic substitution and Pd-catalyzed coupling | Showed antibacterial and anticancer properties. nih.govresearchgate.net |
| 5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)-pyrazine-2-carboxamide | Condensation of acid chloride with aniline (B41778) | Highest antimycobacterial activity in its series. mdpi.com |
Pyrazinyl-Ureas and Related Conjugates
Pyrazinyl-ureas and their related conjugates are another important class of compounds derived from pyrazine scaffolds. The urea (B33335) functional group is significant in medicinal chemistry due to its ability to act as both a hydrogen bond donor and acceptor, facilitating interactions with various biological targets. mdpi.com
The synthesis of pyrazolyl-ureas, which share structural similarities with pyrazinyl-ureas, has been extensively reviewed, highlighting their wide spectrum of biological activities, including anticancer and anti-inflammatory properties. mdpi.comresearchgate.net These compounds often act as inhibitors of various protein kinases. mdpi.comresearchgate.net
In the context of pyrazine derivatives, research has focused on designing non-thiourea-containing aminopyrazine derivatives based on known inhibitors. nih.gov For example, novel aminopyrazine derivatives were designed based on 1-(2-aminopyrazin-3-yl)methyl-2-thioureas, which are known inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). nih.gov These new derivatives showed inhibitory activity against the MK-2 enzyme. nih.gov
Furthermore, the conjugation of pyrazine moieties with other bioactive molecules, such as amino acids or other heterocyclic systems, has been explored to develop new therapeutic agents. nih.gov This approach of molecular hybridization aims to combine the beneficial properties of both parent molecules. nih.gov
Pyrazolo[1,5-a]pyrimidine (B1248293) Hybrid Systems
Pyrazolo[1,5-a]pyrimidines are fused heterocyclic systems containing both a pyrazole (B372694) and a pyrimidine (B1678525) ring. researchgate.netnih.gov They are considered privileged scaffolds in drug discovery due to their wide range of biological activities. researchgate.netnih.gov The synthesis of these systems typically involves the cyclocondensation of NH-3-aminopyrazoles with 1,3-biselectrophilic compounds. researchgate.netnih.gov
Various synthetic strategies, including microwave-assisted methods and multi-component reactions, have been developed to create diverse libraries of these compounds. researchgate.net Palladium-catalyzed cross-coupling reactions have been instrumental in functionalizing the pyrazolo[1,5-a]pyrimidine core, allowing for the introduction of various substituents to modulate their biological properties. researchgate.net
A series of chalcone-linked pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their antiproliferative activity against several cancer cell lines. rsc.org Some of these hybrid compounds demonstrated potent anticancer activity, inducing apoptosis in cancer cells. rsc.org
Another study focused on the synthesis of chromeno[4′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives. acs.org These novel hybrid scaffolds, combining chromene and pyrazolo[1,5-a]pyrimidine moieties, were evaluated for their antimicrobial activities. acs.org
Table 2: Research on Pyrazolo[1,5-a]pyrimidine Derivatives
| Derivative Class | Synthesis Approach | Key Research Findings |
| Chalcone-linked pyrazolo[1,5-a]pyrimidines | Conventional synthesis | Showed significant antiproliferative activity against various cancer cell lines. rsc.org |
| Chromeno[4′,3′:3,4]pyrazolo[1,5-a]pyrimidines | Multi-step protocol | Exhibited antimicrobial properties. acs.org |
| 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidines | Microwave-assisted synthesis | Investigated for their fluorescence properties. rsc.org |
Chloropyrazine-Tethered Pyrimidine Derivatives
The molecular hybridization of a chloropyrazine moiety with a pyrimidine ring has led to the development of novel compounds with significant biological potential. mdpi.comdntb.gov.ua These derivatives are typically synthesized through the condensation of chloropyrazinyl chalcones with guanidine (B92328) hydrochloride. mdpi.com
A series of chloropyrazine-tethered pyrimidine derivatives were synthesized and evaluated for their antimicrobial and antiproliferative activities. mdpi.com The study found that the substitution pattern on the pyrimidine ring greatly influenced the biological activity. For instance, derivatives with electron-withdrawing groups on the phenyl ring at the 6-position of the pyrimidine showed enhanced antimicrobial activity. mdpi.com Conversely, those with a bioisosteric heteroaryl ring, such as a 2''-pyridinyl ring, displayed potent antiproliferative activity against prostate cancer cells. mdpi.com
Further in silico studies, including molecular docking, were performed to understand the structure-activity relationships and to identify potential biological targets, such as dihydrofolate reductase (DHFR). mdpi.com
Aminopyrazine Derivatives
Aminopyrazines are key intermediates in organic synthesis and serve as precursors for a wide range of biologically active compounds. ontosight.aigoogle.com 2-Aminopyrazine (B29847) and its derivatives have been studied for their potential anticancer, antibacterial, and antifungal properties. ontosight.ai
The synthesis of aminopyrazine derivatives can be achieved through various methods, including the amination of pyrazines or the reduction of nitropyrazines. ontosight.ai A method for synthesizing 2-amino-3,5-dibromopyrazine (B131937) from 2-cyanopyrazine has been reported, which then serves as a starting material for further derivatization through substitution reactions with amines like morpholine (B109124) and piperazine (B1678402). google.com
Researchers have designed and synthesized novel non-thiourea-containing aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), which is involved in inflammatory responses. nih.gov These compounds were found to be active in both enzymatic and cell-based assays. nih.gov
The introduction of a fluorine atom into the aminopyrazine ring can significantly alter its properties. sioc-journal.cn A method for the selective fluorination of 2-aminopyrazine derivatives using Selectfluor in an aqueous phase has been developed, providing a milder alternative to traditional methods. sioc-journal.cn
Advanced Functionalized Pyrazine Derivatives in Materials Chemistry
Beyond their applications in medicinal chemistry, functionalized pyrazine derivatives are of growing interest in materials science, particularly in the development of optoelectronic materials. lifechemicals.comrsc.org The electron-deficient nature of the pyrazine ring makes it a valuable component in π-conjugated materials for applications in solar cells, light-emitting diodes (LEDs), and field-effect transistors (FETs). rsc.orgresearchgate.net
Pyrazine-based polymers and other light-responsive materials have been synthesized for use in optical devices. lifechemicals.com For example, ladder-type polymers incorporating pyrazine units have been developed. lifechemicals.comacs.org The synthesis of highly functionalized pyrazines, often through ortho-lithiation reactions, provides the necessary monomers for creating these advanced materials. acs.org
Fused-ring pyrazine derivatives have been synthesized and investigated as n-type semiconductors for organic field-effect transistors (OFETs). acs.org The size of the fused-ring pyrazine core was found to significantly influence the electronic properties, thin-film morphology, and ultimately the performance of the OFET devices. acs.org
The development of low-bandgap π-conjugated pyrazine polymers is another active area of research, with applications in photovoltaic devices. lifechemicals.com These materials are designed to have favorable charge transfer properties, which are essential for efficient energy conversion. rsc.org
Mechanistic Studies of Molecular Interactions in Pyrazine Systems
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jscimedcentral.com This method is instrumental in drug design for predicting the binding mode and affinity of a small molecule ligand to a protein or nucleic acid target.
In the context of pyrazine (B50134) derivatives, molecular docking studies have been employed to elucidate their potential as therapeutic agents. For instance, derivatives of 6-chloropyrazine-2-carboxylic acid have been investigated for their activity against Mycobacterium tuberculosis. researchgate.net Molecular docking of these compounds into the active site of the InhA protein, a key enzyme in the mycobacterial cell wall synthesis, revealed potential binding interactions. researchgate.net Specifically, 6-chloro-N-octylpyrazine-2-carboxamide was predicted to have favorable bioactivity based on its docking score and interactions within the InhA binding site. researchgate.net
Another study focused on 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide (CIMPPC), investigating its inhibitory activity against the transient receptor potential cation channel, an anti-inflammatory target. researchgate.net Computational docking simulations are a key part of such studies, helping to visualize and understand the interactions between the ligand and the receptor at an atomic level. researchgate.net
The general process of molecular docking involves several steps:
Target Selection and Preparation: The three-dimensional structure of the protein target is obtained from databases like the Protein Data Bank (PDB). japsonline.com
Ligand Preparation: The 2D or 3D structure of the ligand is generated and optimized for docking.
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the target's binding site and to score the different poses. jscimedcentral.com
Analysis of Results: The predicted binding poses and energies are analyzed to understand the key interactions driving the binding.
Table 8.1: Examples of Molecular Docking Studies on Pyrazine Derivatives
| Compound/Derivative | Target Protein | Key Findings |
| 6-chloro-N-octylpyrazine-2-carboxamide | InhA protein (M. tuberculosis) | Predicted to have the best activity against Mycobacterium tuberculosis H37Rv strain based on docking studies. researchgate.net |
| 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide (CIMPPC) | Transient receptor potential cation channel | Exhibits inhibitory activity against this anti-inflammatory receptor. researchgate.net |
Investigations of Enzyme Binding and Modulation
The interaction of pyrazine derivatives with enzymes is a key area of research, as many of these compounds exhibit their biological effects by modulating enzyme activity. These investigations often involve a combination of experimental assays and computational methods.
Derivatives of 5-Chloro-3,6-dimethylpyrazin-2(1H)-one are believed to interact with various enzymes, with the pyrazine ring playing a central role in these interactions. The chlorine and methyl groups on the ring can enhance binding affinity and specificity for certain enzymatic targets.
In the study of imidazo[1,2-a]pyrazine (B1224502) derivatives as inhibitors of the Helicobacter pylori VirB11 ATPase, in vitro screening identified a lead compound that acts as a competitive inhibitor of ATP. ucl.ac.uk This indicates that the compound binds to the same active site as the natural substrate, ATP, thereby inhibiting the enzyme's function. ucl.ac.uk
The binding of aminopyrazine inhibitors to the mitotic kinase Nek2 has been characterized structurally. acs.org These inhibitors were found to bind to the catalytic pocket of the enzyme, forming hydrogen bonds with the hinge region. acs.org This binding to an unusual inactive conformation of the kinase highlights the diverse mechanisms by which pyrazine derivatives can modulate enzyme activity. acs.org
Table 8.2: Examples of Enzyme Binding and Modulation by Pyrazine Derivatives
| Pyrazine Derivative Class | Target Enzyme | Type of Modulation |
| 5-Chloro-3,6-dimethylpyrazin-2(1H)-one derivatives | Various enzymes | Interaction with the pyrazine ring, enhanced by substituents. |
| Imidazo[1,2-a]pyrazines | Helicobacter pylori VirB11 ATPase | Competitive inhibition of ATP binding. ucl.ac.uk |
| Aminopyrazines | Mitotic kinase Nek2 | Binding to the catalytic pocket in an inactive conformation. acs.org |
| 4-[(6-chloropyrazin-2-yl)amino]benzenesulfonamide | Cyclin-dependent kinase 2 (CDK2) | Inhibition. pitt.edudrugbank.com |
Receptor Interaction and Ligand Binding Studies
The interaction of pyrazine compounds with cellular receptors is another critical aspect of their mechanism of action. These studies often focus on identifying the specific receptors involved and characterizing the binding interactions.
Amiloride (B1667095), a pyrazine derivative, is known to interact with sodium entry sites in epithelial tissues. psu.edu Studies have shown that amiloride inhibits the saturable portion of sodium influx, suggesting an interaction with specific membrane sites that facilitate sodium entry. psu.edu The nature of this interaction, whether noncompetitive or mixed inhibition, can vary depending on the biological system being studied. psu.edu
Derivatives of 5-Chloro-3,6-dimethylpyrazin-2(1H)-one are also thought to interact with various molecular targets, including receptors. The pyrazine ring is a key structural feature for these interactions.
In the context of leishmaniasis, an imidazo[1,2-a]pyrazine derivative, CTN1122, was identified as a promising agent that targets the parasite's casein kinase 1. rsc.org Docking studies revealed key pharmacophoric elements, including a 4-pyridyl group at the C3 position that is crucial for hydrogen bonding within the ATP-binding site of the enzyme, which acts as a receptor for the inhibitor. rsc.org
Table 8.3: Receptor and Ligand Binding Interactions of Pyrazine Derivatives
| Compound/Derivative | Receptor/Target Site | Key Interaction Details |
| Amiloride | Sodium entry sites | Inhibits sodium influx, with the interaction mechanism being species-dependent. psu.edu |
| 5-Chloro-3,6-dimethylpyrazin-2(1H)-one derivatives | Various receptors | The pyrazine ring is believed to be crucial for receptor binding. |
| CTN1122 (Imidazo[1,2-a]pyrazine derivative) | Leishmania casein kinase 1 (ATP-binding site) | A 4-pyridyl group forms a critical hydrogen bond with leucine (B10760876) 90. rsc.org |
| 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide (CIMPPC) | Transient receptor potential cation channel | Exhibits inhibitory activity. researchgate.net |
Studies on Cellular Cycle Modulation
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. numberanalytics.commdpi.com Some pyrazine derivatives have been investigated for their ability to modulate the cell cycle, often by targeting key regulatory proteins like cyclin-dependent kinases (CDKs).
The cell cycle consists of four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). numberanalytics.com Progression through these phases is driven by the activity of CDKs, which are themselves regulated by cyclins and checkpoint kinases. numberanalytics.com
A novel thieno[2,3-b]pyrazine (B153567) derivative, DGG200064, was found to induce G2/M arrest in colon cancer cells. nih.gov This arrest at the G2/M checkpoint prevents the cells from entering mitosis, ultimately leading to therapeutic effects. nih.gov Similarly, inhibitors of checkpoint kinase 1 (CHK1), a key regulator of the DNA damage response, have been developed from pyrazine-containing scaffolds. nih.gov These inhibitors can potentiate the effects of DNA-damaging agents by abrogating cell cycle checkpoints. nih.gov
Wee1 kinase is another important regulator of the G2/M checkpoint, and its inhibition can cause cells with damaged DNA to prematurely enter mitosis, leading to cell death. ecancer.org The development of Wee1 inhibitors, some of which may have pyrazine-like structures, is an active area of cancer research. ecancer.org
Table 8.4: Cellular Cycle Modulation by Pyrazine Derivatives
| Compound/Derivative Class | Effect on Cell Cycle | Mechanism of Action |
| Thieno[2,3-b]pyrazine derivatives (e.g., DGG200064) | G2/M arrest | Inhibition of cell cycle progression at the G2/M checkpoint. nih.gov |
| Pyrazine-containing CHK1 inhibitors | Abrogation of S and G2/M checkpoints | Inhibition of CHK1, a key DNA damage response kinase. nih.gov |
| Pyrazine-related Wee1 kinase inhibitors | Dysregulation of G2/M checkpoint | Inhibition of Wee1 kinase, leading to premature mitotic entry. ecancer.org |
Molecular Pathways Affected by Pyrazine Derivatives
One of the most significant pathways targeted by pyrazine derivatives is the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. nih.gov Several pyrazine-containing compounds have been synthesized and shown to inhibit components of this pathway, such as PI3Kα and mTOR, at low nanomolar concentrations. nih.gov For example, certain pyrrolo[2,3-d]pyrimidine derivatives have demonstrated significant inhibition of Akt phosphorylation, a downstream target of PI3K. nih.gov
In the context of cancer, derivatives of 5-Chloro-3,6-dimethylpyrazin-2(1H)-one have been investigated for their potential to target metabolic pathways in cancer cells. The cell cycle and cellular metabolism are intricately linked, with metabolic pathways providing the necessary building blocks and energy for cell division. frontiersin.org For instance, acetyl-CoA, a key metabolic intermediate, can influence cell cycle progression by affecting the expression of cyclins like Cln3. frontiersin.org
Furthermore, pyrazine derivatives have been implicated in modulating the DNA damage response pathway. nih.gov By inhibiting kinases like CHK1, these compounds can disrupt the cell's ability to repair damaged DNA, making them valuable in combination with chemotherapy. nih.gov
Table 8.5: Molecular Pathways Affected by Pyrazine Derivatives
| Pathway | Effect of Pyrazine Derivatives | Example Compound/Class |
| PI3K/Akt/mTOR Signaling | Inhibition of key kinases (PI3K, mTOR) and downstream signaling (Akt phosphorylation). nih.gov | Pyrrolo[2,3-d]pyrimidines nih.gov |
| Cancer Cell Metabolism | Targeting of metabolic pathways essential for cancer cell survival and proliferation. | 5-Chloro-3,6-dimethylpyrazin-2(1H)-one derivatives |
| DNA Damage Response | Inhibition of checkpoint kinases like CHK1, leading to disruption of DNA repair. nih.gov | Pyrazine-containing CHK1 inhibitors nih.gov |
Future Research Directions and Challenges in 6 Chloropyrazin 2 Ol Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyrazinone rings is a well-established field, but the development of environmentally benign and efficient methodologies remains a critical goal. wikipedia.orgnih.gov Traditional methods for creating six-membered heterocycles can sometimes involve harsh conditions or hazardous reagents. wikipedia.org Future research will likely focus on "green chemistry" principles to minimize environmental impact. nih.gov This involves designing synthetic pathways that are shorter, use milder reaction conditions, have lower energy consumption, and generate less waste. tcichemicals.com
One promising avenue is the adoption of biotechnological routes, such as using enzymes or whole-cell biotransformations. tcichemicals.com These methods offer high selectivity and operate under moderate conditions, presenting a sustainable alternative to conventional chemical synthesis. tcichemicals.com Another area of focus is the development of catalytic processes that replace stoichiometric reagents, thereby increasing atom economy and reducing waste streams. The quest for novel synthetic routes is driven by the need for efficient and diverse compound synthesis, which is fundamental to medicinal chemistry and drug discovery. jst.go.jp
| Aspect | Traditional Synthetic Routes | Sustainable Synthetic Routes |
|---|---|---|
| Reagents | Often stoichiometric, may use hazardous materials | Catalytic, prioritizes non-toxic and renewable resources nih.gov |
| Conditions | Can require high temperatures and pressures | Milder reaction conditions, lower energy consumption tcichemicals.com |
| Solvents | Often reliant on volatile organic compounds (VOCs) | Focus on green solvents (e.g., water) or solvent-free conditions |
| Waste | Higher E-Factor (waste generated per unit of product) | Lower E-Factor, focus on atom economy and waste minimization tcichemicals.com |
| Selectivity | May require protecting groups, leading to more steps | Often higher chemo-, regio-, and stereoselectivity tcichemicals.com |
Exploration of Undiscovered Chemical Transformations
The chlorine atom on the 6-Chloropyrazin-2-ol ring is a key functional handle for derivatization. Its reactivity has been primarily exploited in transition metal-catalyzed cross-coupling reactions. rsc.org Palladium-catalyzed reactions like the Suzuki-Miyaura, Sonogashira, and Negishi couplings have been successfully used to form new carbon-carbon bonds with chloropyrazines, demonstrating the versatility of this substrate. jst.go.jprsc.orgclockss.orgresearchgate.net Similarly, C-N cross-coupling reactions have been employed to introduce amine functionalities. rsc.org
Future research should aim to broaden the scope of known transformations and discover new ones. This could involve:
Exploring different catalytic systems: While palladium catalysts are effective, investigating catalysts based on more abundant and less expensive metals like nickel or copper could lead to more economical synthetic routes. wikipedia.org
Asymmetric catalysis: Developing enantioselective transformations would be a significant step forward, allowing for the synthesis of chiral derivatives of this compound, which is crucial for medicinal chemistry applications.
Photoredox catalysis: This emerging field uses light to enable novel chemical transformations under mild conditions and could unlock new reaction pathways for functionalizing the pyrazinone core. jst.go.jp
Direct C-H functionalization: Bypassing the need for pre-functionalized starting materials by directly activating C-H bonds on the pyrazinone ring represents a major goal in synthetic efficiency.
Successive metalations of chloropyrazines using reagents like TMPMgCl·LiCl have already shown promise in creating highly functionalized pyrazines. nih.govresearchgate.net Expanding this toolbox of reactions will be essential for generating novel molecular architectures based on the this compound scaffold.
Advancement in Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern chemical research. For this compound, theoretical approaches can provide profound insights into its structure, reactivity, and potential applications. First-principles simulations and Density Functional Theory (DFT) can be used to understand electronic properties, predict reaction outcomes, and elucidate reaction mechanisms.
Future advancements in this area will focus on creating more accurate and predictive models. nih.gov Machine learning and artificial intelligence are beginning to revolutionize reaction prediction, capable of forecasting reaction yields with high accuracy for specific reaction types. researchgate.net Applying these models to the chemistry of this compound could significantly accelerate the discovery of optimal reaction conditions and novel transformations. Furthermore, computational modeling can predict key molecular properties, such as the energy of the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO gap), which relates to the molecule's reactivity and electronic behavior.
| Computational Method | Application for this compound | Potential Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and spectroscopic properties. | Understanding of reactivity, prediction of stable intermediates, and interpretation of experimental data. |
| 3D-QSAR / Pharmacophore Modeling | Analyzing structure-property relationships for biological activity. nih.gov | Guiding the design of derivatives with enhanced potency and selectivity against a biological target. nih.gov |
| Molecular Docking | Simulating the binding of derivatives to a target protein's active site. | Identifying potential biological targets and predicting binding affinity and mode. |
| Machine Learning Models | Predicting reaction yields and identifying optimal reaction conditions. researchgate.net | Accelerating experimental workflow and reducing the number of required experiments. researchgate.net |
Design of Highly Selective Molecular Scaffolds
The pyrazinone core of this compound serves as an excellent starting point, or scaffold, for the design of molecules with specific biological functions. researchgate.net In medicinal chemistry, the goal is often to design a molecule that interacts selectively with one biological target over others to maximize therapeutic effects and minimize side effects. The design of selective inhibitors is a key challenge in drug discovery. nih.gov
Future work will leverage the synthetic transformations discussed previously to create libraries of diverse this compound derivatives. By systematically modifying the substituents on the pyrazinone ring, chemists can fine-tune the molecule's shape, size, and electronic properties to achieve high selectivity for a given target, such as a specific enzyme or receptor. rsc.orgmdpi.com Techniques like "scaffold hopping" can be used to identify novel core structures that mimic the binding properties of known active compounds while offering new synthetic possibilities. rsc.org The development of hybrid molecules, which combine the pyrazinone scaffold with other pharmacophores, is another promising strategy for creating compounds with enhanced biological activity. mdpi.com
Integration of Experimental and Theoretical Approaches
The most rapid and insightful progress in understanding and utilizing this compound will come from the tight integration of experimental and theoretical methods. clockss.org This synergistic approach allows computational models to guide experimental design, saving time and resources. For example, theoretical calculations can predict which of several possible reaction pathways is most energetically favorable, allowing experimentalists to focus their efforts on the most promising conditions.
Conversely, experimental results are crucial for validating and refining theoretical models. clockss.org When a computational prediction does not match an experimental outcome, it provides an opportunity to improve the underlying model, leading to more accurate predictions in the future. This iterative cycle of prediction, experimentation, and refinement accelerates the pace of discovery. Combining computational screening with laboratory synthesis and biological evaluation creates a powerful workflow for discovering new molecules with desired properties, from novel catalysts to potential therapeutic agents. jst.go.jp
Q & A
Q. How can researchers balance open data sharing with ethical considerations in studies involving this compound?
- Methodological Answer : De-identify datasets (remove lab-specific metadata) and use controlled-access repositories (e.g., Zenodo). Obtain informed consent for data reuse in secondary studies. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite ethical guidelines (e.g., GDPR, IRB protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
